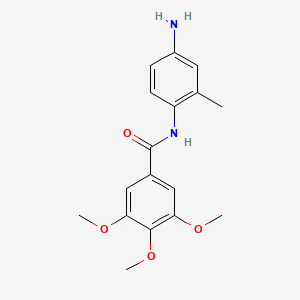

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,18H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPMSVOCMXIBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antibacterial and antifungal properties. Additionally, its interaction with cellular receptors can induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of 3,4,5-Trimethoxybenzamide Derivatives

Structural and Physicochemical Differences

Aromatic Substitutions: Electron-donating groups (e.g., 4-amino, 4-methoxy) enhance solubility and interaction with biological targets via hydrogen bonding. For example, N-(4-Hydroxy-2-methylphenyl)-3,4,5-TMB has higher polarity than the 4-cyano derivative .

Heterocyclic Modifications :

- Thiazole-containing derivatives (e.g., N-(4-Methylthiazol-2-yl)-3,4,5-TMB ) exhibit enhanced metabolic resistance due to sulfur’s electronegativity and aromatic stability .

- Furan-linked compounds (e.g., 4a ) display distinct spectral profiles (IR: 1667 cm⁻¹ for C=O; NMR: δ 6.61–7.81 ppm for furan protons) .

Aliphatic Side Chains :

- N-(2-Hydroxyethyl)-3,4,5-TMB introduces a polar hydroxyethyl group, improving aqueous solubility (logP ~1.2) compared to purely aromatic analogs.

Key Research Findings

- Methoxy Positioning : The 3,4,5-trimethoxy configuration is critical for π-π stacking with enzyme active sites, as seen in combretastatin analogs .

- Amine Functionality: The 4-amino group in the target compound may enhance DNA intercalation or kinase inhibition, though specific mechanistic data are pending .

Actividad Biológica

N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trimethoxybenzamide structure, which enhances its lipophilicity and biological activity. The presence of amino groups facilitates interactions with various biological targets, including enzymes and receptors.

The biological activity of N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of tyrosinase, a critical enzyme in melanin biosynthesis, making it a candidate for skin-lightening agents.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways. It has been observed to halt cell growth at the G2/M phase and increase apoptosis rates in breast cancer cell lines like MDA-MB-231 .

Anticancer Properties

Studies have demonstrated that N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide exhibits significant cytotoxicity against various cancer cell lines. Its mechanism includes:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.

- Apoptosis Induction : It activates pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide has shown moderate antimicrobial activity against various pathogens. The trimethoxy groups enhance its ability to penetrate bacterial membranes, increasing its efficacy against microbial targets.

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide, and how is purity ensured?

The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 4-amino-2-methylaniline under controlled conditions. Key steps include maintaining anhydrous environments, using triethylamine (TEA) as a catalyst, and optimizing stoichiometric ratios to minimize side reactions like hydrolysis. Purification via column chromatography (e.g., dichloromethane/ethyl acetate) or preparative HPLC ensures purity. Structural validation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and isomer integrity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying aromatic proton environments and methoxy group placements. Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns. X-ray crystallography, when feasible, provides unambiguous conformational data, particularly for resolving stereochemical ambiguities in solid-state structures .

Q. How do reaction conditions influence the formation of undesired isomers or byproducts?

Temperature and solvent polarity significantly impact isomer distribution. For example, polar aprotic solvents (e.g., THF) favor nucleophilic acyl substitution, while elevated temperatures may promote tautomerization or oxidation. Kinetic vs. thermodynamic control can be assessed via time-resolved -NMR monitoring .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in enzyme inhibition?

SAR studies involve systematic modifications to the trimethoxybenzamide core (e.g., methoxy group removal, halogen substitution) and the aniline moiety. Enzymatic assays (e.g., tyrosinase inhibition in ) paired with molecular docking (AutoDock Vina, Schrödinger Suite) identify critical binding interactions. Comparative analysis with analogs like N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide reveals steric and electronic contributions to potency .

Q. How can computational modeling elucidate the mechanism of action against biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding affinities and conformational flexibility. For example, the trimethoxy groups may engage in π-π stacking with aromatic residues in enzyme active sites, while the amide linker forms hydrogen bonds. Free energy perturbation (FEP) studies quantify substituent effects on binding thermodynamics .

Q. What experimental designs mitigate contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC values in cytotoxicity assays) are addressed by standardizing assay protocols (e.g., cell line passage number, incubation time) and including positive controls (e.g., doxorubicin for anticancer studies). Orthogonal assays (e.g., Western blotting for apoptosis markers) validate target engagement .

Q. How is crystallographic data utilized to resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL-2018) refines bond lengths, angles, and torsion angles. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing, which can influence solubility predictions. Data deposition in the Cambridge Structural Database (CSD) enables comparative analysis with related benzamides .

Q. What methodologies optimize pharmacokinetic properties like solubility and bioavailability?

Prodrug derivatization (e.g., esterification of methoxy groups) or co-crystallization with cyclodextrins enhances aqueous solubility. In vitro ADME assays (Caco-2 permeability, microsomal stability) guide structural modifications. Pharmacophore modeling identifies regions tolerant to lipophilic/hydrophilic adjustments without compromising activity .

Q. How are in vivo efficacy studies designed to evaluate therapeutic potential?

Xenograft models (e.g., HepG2 or MCF-7 tumors in nude mice) assess tumor growth inhibition. Dose-ranging studies (10–100 mg/kg, oral or intraperitoneal) paired with pharmacokinetic profiling (plasma AUC, half-life) establish therapeutic indices. Histopathology and serum biomarkers monitor off-target toxicity .

Q. What role do isotopic labeling studies play in tracking metabolic pathways?

- or -labeled analogs enable metabolite identification via LC-MS/MS. For example, labeling the benzamide carbonyl group traces hydrolysis products in hepatic microsomes. Stable isotopes also quantify bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .

Methodological Notes

- Control Experiments : Always include solvent-only and scaffold-only controls in biological assays to isolate the compound’s contribution .

- Data Reproducibility : Replicate crystallography trials under varying conditions (temperature, solvent) to confirm polymorphism absence .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.